molecular formula C13H19NO B2481922 8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2309214-02-4

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane

Número de catálogo: B2481922
Número CAS: 2309214-02-4
Peso molecular: 205.301
Clave InChI: CROJDWXBHBMCHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a tropane-like 8-azabicyclo[3.2.1]octane core. This scaffold is structurally analogous to natural tropane alkaloids, which are renowned for their pharmacological activities, including anticholinergic, analgesic, and neurokinin receptor antagonism . The compound is distinguished by two key substituents:

  • Methylidene group at the 3-position: The exocyclic double bond may influence conformational flexibility and interactions with biological targets.

Propiedades

IUPAC Name

cyclobutyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-7-11-5-6-12(8-9)14(11)13(15)10-3-2-4-10/h10-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROJDWXBHBMCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to achieve high yields and purity.

Análisis De Reacciones Químicas

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a versatile platform for drug discovery. Below is a detailed comparison with key analogs, focusing on substituent effects, synthesis strategies, and biological activities.

Substituent-Driven Activity in NK1 Antagonists

  • Compound A : 8-Azabicyclo[3.2.1]octane benzylamine derivatives with C6 acidic substituents (e.g., carboxylic acids) exhibit high hNK1 affinity (Ki < 10 nM) and selectivity over hERG channels. The C6 position is critical for optimizing receptor interactions while minimizing off-target cardiac effects .

Morpholine Replacements in PI3K Inhibitors

  • Compound B : 8-Oxa-3-azabicyclo[3.2.1]octane (M3) and 8-oxa-3-azabicyclo[3.2.1]octane (M4) were evaluated as morpholine replacements in PI3K inhibitors. M3 demonstrated superior binding due to its constrained geometry and hydrogen-bonding capability .
  • Target Compound : The absence of an oxygen atom in the azabicyclo core may reduce polarity, favoring lipophilic target interactions.

Cholinergic and Insecticidal Derivatives

  • Compound C : 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane (D-246) showed potent activity as a nicotinic acetylcholine receptor (nAChR) ligand, with the diphenylmethoxy group enhancing hydrophobic interactions .
  • Compound D : Insecticidal 8-azabicyclo[3.2.1]octanes with pyridinyl or thienyl substituents at R1 exhibited >90% mortality against Aphis gossypii at 500 ppm, highlighting the role of heteroaromatic groups in pesticidal activity .
  • Target Compound : The cyclobutanecarbonyl group’s rigidity and moderate electron-withdrawing effects may confer unique binding kinetics compared to bulkier aryl or heteroaryl substituents.

Actividad Biológica

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that belongs to the tropane family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development targeting various receptors, including opioid receptors.

Chemical Structure and Properties

The molecular formula of 8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane is C10H15NOC_{10}H_{15}NO, with a molecular weight of approximately 165.24 g/mol. The structure features a bicyclic framework, which contributes to its biological activity by influencing the interaction with biological targets.

Opioid Receptor Interaction

Research has shown that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit selective binding to opioid receptors, particularly the kappa (κ) receptor. A study identified a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides that demonstrated potent κ antagonism with an IC50 value of 20 nM for one of the analogs (compound 6c) . This selectivity is significant as it suggests potential therapeutic applications in pain management without the side effects associated with mu (μ) receptor activation.

CNS Exposure and Pharmacokinetics

The pharmacokinetic profile of these compounds indicates good brain exposure, which is crucial for central nervous system (CNS) activity. The ability to penetrate the blood-brain barrier enhances their potential as therapeutic agents for CNS disorders .

Study on Kappa Opioid Receptor Antagonists

A notable study explored the development of kappa opioid receptor antagonists based on the azabicyclo[3.2.1]octane scaffold. The research highlighted modifications that improved both potency and selectivity, demonstrating that structural variations can significantly affect biological outcomes .

Compoundκ IC50 (nM)μ:κ Ratioδ:κ Ratio
Analog 6c2036415
Initial Compound77>400>400

This table summarizes key findings from the study, showcasing how structural modifications led to enhanced selectivity and potency.

Synthesis and Applications

The synthesis of 2-azabicyclo[3.2.1]octanes has been explored extensively, with applications in drug discovery highlighted in recent literature . The unique properties of this bicyclic structure allow it to serve as a versatile scaffold in medicinal chemistry, leading to the development of new therapeutics targeting various biological pathways.

Q & A

Q. What are the primary synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?

The synthesis of the 8-azabicyclo[3.2.1]octane core typically involves enantioselective methodologies or desymmetrization of achiral precursors. For example:

  • Enantioselective cyclization : Starting from acyclic precursors with predefined stereochemistry, using chiral catalysts to control the formation of the bicyclic structure .
  • Tropinone derivatization : Desymmetrization of tropinone (a bicyclic ketone) via selective functionalization, such as cyclopropanation or carbonyl substitution, to introduce the methylidene and cyclobutanecarbonyl groups .
  • Radical cyclization : Employing tributyltin hydride and AIBN to generate bicyclic intermediates, as demonstrated in related azabicyclo systems .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : To confirm the bicyclic scaffold and substituent positions (e.g., methylidene and cyclobutanecarbonyl groups) .
  • Mass spectrometry (HRMS) : For precise molecular weight determination and fragmentation pattern analysis .
  • X-ray crystallography : Resolves absolute stereochemistry and confirms spatial arrangement of substituents, particularly for chiral centers .
  • HPLC with chiral columns : Validates enantiomeric purity, critical for pharmacological studies .

Advanced Research Questions

Q. How do substituent modifications (e.g., cyclobutanecarbonyl vs. aryl groups) impact biological activity and target selectivity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Cyclobutanecarbonyl groups : Enhance metabolic stability compared to bulkier aryl substituents, potentially improving bioavailability .

  • Methylidene position : Influences binding to neurotransmitter transporters (e.g., dopamine/serotonin transporters) by modulating steric interactions with hydrophobic pockets .

  • Electron-withdrawing substituents : Improve affinity for bacterial targets, as seen in MIC values (<0.03125 μg/mL against Staphylococcus aureus) for methyl-oxo derivatives .
    Table : Comparative MIC values of azabicyclo derivatives

    CompoundMIC (μg/mL)Target Organism
    Methyl 8-methyl-3-oxo-...<0.03125S. aureus
    Benzothiazole derivatives<0.1Klebsiella pneumoniae

Q. How can conflicting data on biological activity (e.g., MIC discrepancies) be resolved in SAR studies?

  • Orthogonal assays : Use multiple assays (e.g., broth microdilution vs. agar diffusion) to confirm antimicrobial activity .
  • Computational docking : Model interactions with target proteins (e.g., bacterial enzymes or neurotransmitter transporters) to rationalize potency differences .
  • Metabolic stability testing : Assess whether rapid degradation in certain media explains inconsistent results .

Q. What methodologies are recommended for evaluating enantiomer-specific pharmacological effects?

  • Chiral resolution : Separate enantiomers via preparative HPLC using cellulose-based columns .
  • In vitro binding assays : Compare affinity of individual enantiomers for targets like DAT/SERT using radioligand displacement (e.g., [³H]WIN 35,428 for DAT) .
  • In vivo pharmacokinetics : Track enantiomer-specific absorption and clearance in animal models to correlate stereochemistry with efficacy .

Methodological Challenges

Q. What strategies mitigate synthetic challenges in introducing the cyclobutanecarbonyl group?

  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during cyclopropane ring formation .
  • Microwave-assisted synthesis : Accelerate reaction rates for cyclobutanecarbonyl coupling, reducing side-product formation .
  • Low-temperature conditions : Prevent thermal degradation of sensitive intermediates during acyl substitution .

Q. How can computational tools predict off-target interactions for this compound?

  • Molecular dynamics simulations : Model binding to secondary targets (e.g., cytochrome P450 enzymes) to assess toxicity risks .
  • Pharmacophore mapping : Identify structural motifs shared with known inhibitors of unintended targets (e.g., hERG channels) .
  • ADMET prediction software : Use tools like SwissADME to estimate permeability, solubility, and metabolic pathways .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthesizing and testing this compound?

  • Detailed reaction logs : Document exact stoichiometry, solvent purity, and temperature gradients .
  • Cross-lab validation : Collaborate with independent labs to replicate key findings (e.g., MIC values or receptor binding data) .
  • Open-data practices : Share crystallographic data (CCDC entries) and spectral libraries (NIST WebBook) for peer validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.